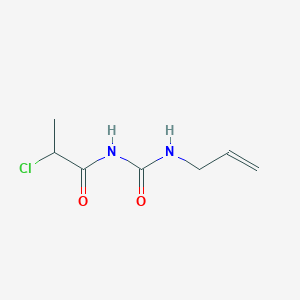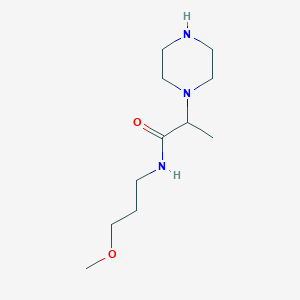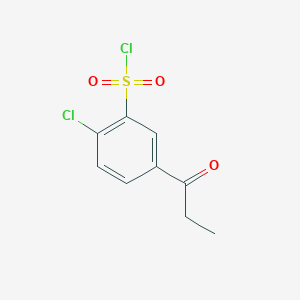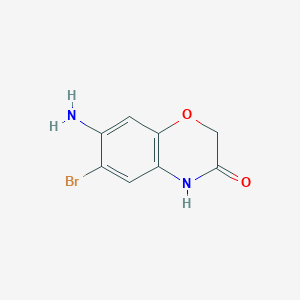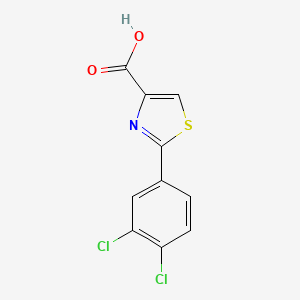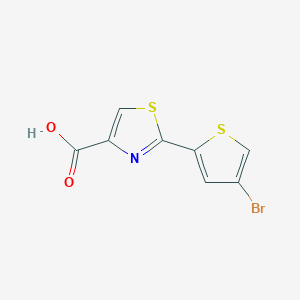
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
概要
説明
“6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13BrClNO2 and a molecular weight of 390.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The molecular weight of “6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is 390.66 . More detailed physical and chemical properties are not available in the resources I found.科学的研究の応用
Medicinal Chemistry Antiprotozoal Agents
Quinoline derivatives have been explored for their potential against various protozoal infections. For instance, certain 4-arylquinoline-2-carboxylate derivatives have been studied for their resistance to the antiprotozoal effects of the pathogenic parasite Toxoplasma gondii .
Agrochemicals
Quinolines are also useful in the agricultural sector. They have been shown to be effective as agrochemicals, which could include roles such as pesticides or herbicides .
Bio-organic and Bio-organometallic Chemistry
In the field of bio-organic and bio-organometallic chemistry, quinoline compounds are employed for research purposes, contributing to the understanding and development of these scientific areas .
4. Industrial Chemistry: Synthesis of Organic Molecules Quinolines are vital in the synthesis of various organic molecules, including pH indicators, food coloring agents, and dyes, showcasing their versatility in industrial applications .
Photovoltaic Applications
Recently, quinoline derivatives have gained attention for their application in third-generation photovoltaic cells. These metal complexes are being developed for use in solar energy harvesting technologies .
Antimalarial Drugs
The quinoline core structure is crucial in synthesizing antimalarial drugs such as chloroquine, pyrimethamine, and mefloquine. This highlights the compound’s significance in medicinal chemistry and public health .
Antitumor and Anti-inflammatory Agents
Quinoline derivatives form the scaffold for compounds significant in medicinal chemistry, including anti-inflammatory and antitumor agents. This demonstrates their potential in developing treatments for various inflammatory conditions and cancers .
Organic Light-Emitting Diodes (OLEDs)
The quinoline ring system is integral to forming compounds used in OLEDs, which are essential components in modern display and lighting technologies .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 , which are key proteins involved in cell growth and proliferation.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) to inhibit their activity , thereby affecting cell growth and proliferation.
特性
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPILLIVDCMEAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
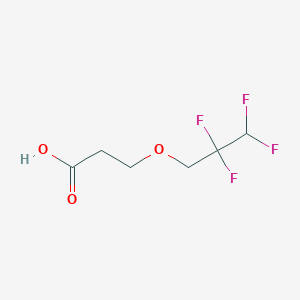

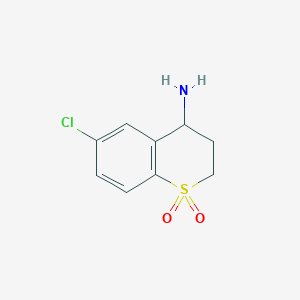
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
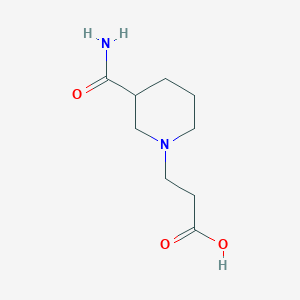

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
